2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNSENSESGLLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The preparation of this compound can be logically divided into three key synthetic segments:
- Synthesis of the 1-methyl-1H-pyrazol-3-yl moiety
- Construction of the piperidin-1-yl linkage
- Formation of the amino-propan-1-one backbone and final coupling
Each segment involves well-established organic synthesis techniques such as condensation, substitution, reductive amination, and coupling reactions.
Preparation of the 1-Methyl-1H-Pyrazol-3-yl Fragment
The pyrazole ring is a crucial heterocyclic component. Preparation methods for 1-methyl-1H-pyrazole derivatives often involve:
- Condensation of β-ketonitriles with methylhydrazine to form 5-amino-1-methylpyrazoles, a versatile intermediate for further functionalization.
- Cyclization reactions using methylhydrazine with α,β-unsaturated esters or difluoroacetyl halides under catalytic conditions to yield methyl-substituted pyrazole carboxylic acids.
A representative method for synthesizing 1-methyl-1H-pyrazole derivatives includes:
This methodology highlights the importance of controlling temperature and reagent ratios to optimize yields and purity.
Construction of the Piperidin-1-yl Linkage
The piperidine ring attached at the nitrogen is typically introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution of halogenated heterocycles with piperidine derivatives in the presence of bases like potassium carbonate at room temperature yields high conversions (~90%+).
- Reductive amination steps allow coupling of aldehyde intermediates with piperidine amines, often using reducing agents after in silico selection of amine partners to optimize selectivity and yield.
Typical conditions include:
Formation of the Amino-Propan-1-one Backbone and Final Assembly
The amino-propanone moiety can be introduced via:
- Coupling reactions between amino acids or amino ketones and the piperidinyl-pyrazole intermediate using peptide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), carbonyldiimidazole (CDI), or benzotriazolyl-based reagents.
- Use of bases like triethylamine or 4-dimethylaminopyridine to facilitate coupling in solvents such as dichloromethane or dimethylformamide at temperatures ranging from -10°C to reflux.
- Purification by crystallization or silica gel chromatography to isolate the final compound in free base or salt form.
Representative Multi-Step Synthesis Pathway
A generalized synthetic route based on literature analogs is as follows:
Key Research Findings and Optimization Notes
- Selectivity in nucleophilic substitution is driven by the reactivity of halogen atoms on the heterocyclic core, favoring substitution at specific positions.
- Sequence of reactions (e.g., Suzuki coupling before or after reductive amination) affects overall yield and purity.
- Catalyst choice and reaction temperature critically influence cyclization and condensation steps in pyrazole formation.
- Use of peptide coupling agents enables efficient amide bond formation under mild conditions, crucial for assembling the amino-propanone fragment.
- Purification methods such as recrystallization from aqueous alcohol mixtures improve product purity and yield, as demonstrated in pyrazole carboxylic acid preparations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The compound’s closest analogs share a piperidine-propanone backbone but differ in substituents, influencing physicochemical and biological properties. Key comparisons include:
Biological Activity
2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a unique structural framework that includes a pyrazole ring and a piperidine ring, contributing to its diverse interactions with biological targets.
Chemical Structure and Properties
The IUPAC name for this compound is 2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one . Its molecular formula is , with a molecular weight of approximately 236.32 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O |
| Molecular Weight | 236.32 g/mol |
| IUPAC Name | 2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
| CAS Number | 2097951-29-4 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites, potentially leading to alterations in biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing signaling cascades within cells.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
Anticancer Potential: Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The specific effects of this compound on cancer cells are still under investigation.
Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-amino-1-(3-(1-methyl-1H-pyrazol-3-y)piperidin-1-y)propan-1-one:
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the effects of similar pyrazole derivatives on various cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into this compound's potential anticancer properties .
Neuroprotective Potential
Research conducted on related compounds demonstrated protective effects against oxidative stress-induced neuronal damage in vitro. These findings highlight the need for further investigations into the neuroprotective capabilities of 2-amino derivatives .
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for this compound?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the pyrazole ring followed by coupling with a piperidine derivative. Key steps include:
- Pyrazole ring synthesis : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions (e.g., acetic acid, 80–100°C) .
- Piperidine functionalization : Alkylation or acylation reactions to introduce the propan-1-one moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yields .
- Coupling strategies : Amide bond formation using EDC/HOBt or Mitsunobu reactions for amino-propanone linkage .
Critical parameters : Temperature control (±5°C), solvent purity, and stoichiometric ratios (e.g., 1:1.2 amine:carbonyl) must be tightly monitored to avoid side products like over-alkylated piperidines .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the pyrazole (δ 7.2–7.8 ppm for pyrazole protons) and piperidine (δ 2.5–3.5 ppm for N-CH₂) moieties .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (calculated for C₁₂H₂₁N₄O: 237.17 g/mol) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, particularly the configuration at the propan-1-one chiral center .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Intermediate: How can researchers hypothesize biological targets for this compound?
Methodological Answer:
Leverage structural analogs and computational tools:
- Pharmacophore modeling : Map the pyrazole (hydrogen-bond acceptor) and piperidine (hydrophobic domain) groups to known kinase or GPCR inhibitors .
- Molecular docking : Use AutoDock Vina to simulate binding to targets like PI3K or dopamine receptors, focusing on binding energy (ΔG < −7 kcal/mol) and pose validation .
- Literature mining : Cross-reference with pyrazole-piperidine hybrids reported in kinase inhibition (e.g., JNK3 or CDK2) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Contradictions may arise from dynamic processes or impurities:
- Variable-temperature NMR : Assess rotational barriers in the piperidine ring (e.g., chair-flip transitions) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, NOESY) : Identify through-space couplings between the methyl group on pyrazole (δ 2.5 ppm) and adjacent protons to confirm substituent positions .
- Re-crystallization : Purify using ethyl acetate/hexane (3:1) to remove diastereomeric byproducts .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
Systematically modify substituents and evaluate biological responses:
- Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -Cl at C5) to enhance electrophilicity. Compare IC₅₀ values in enzyme assays .
- Piperidine substitutions : Replace the methyl group with cyclopropyl or benzyl to probe steric effects on receptor binding .
- Amino-propanone variants : Test D- vs. L-configurations using chiral HPLC to isolate enantiomers and assess potency differences .
Advanced: How to address low reproducibility in synthetic yields across labs?
Methodological Answer:
Variability often stems from subtle differences in reaction conditions:
- Control moisture : Use molecular sieves (3Å) in solvents to prevent hydrolysis of the propan-1-one group .
- Standardize catalysts : Pre-activate Pd/C under H₂ flow (1 atm, 30 min) before hydrogenation steps .
- Reaction monitoring : Employ in-situ FTIR to track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) intermediates .
Advanced: How to extrapolate pharmacological data from structurally related compounds?
Methodological Answer:
Use scaffold-hopping and QSAR models:
- Scaffold comparison : Overlay this compound with triazolo-pyrimidine derivatives (e.g., from ) to predict shared targets like adenosine receptors .
- QSAR parameters : Calculate logP (predicted ~1.8) and polar surface area (PSA ~60 Ų) to estimate blood-brain barrier permeability .
- In vitro validation : Test in cell lines (e.g., HEK293 transfected with target receptors) and compare EC₅₀ values with analogs .
Intermediate: What experimental designs are optimal for assessing metabolic stability?
Methodological Answer:
- Microsomal assays : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 min .
- CYP inhibition screening : Use fluorescent substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions .
- Metabolite ID : High-resolution MS/MS with data-dependent acquisition (DDA) to detect hydroxylated or N-dealkylated products .
Basic: What are the storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Keep at −20°C under argon in amber vials to prevent photodegradation and oxidation .
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (enhances water solubility and stability) .
- Handling : Use gloveboxes (<1 ppm O₂) for air-sensitive steps like amine acylation .
Advanced: How to reconcile conflicting bioactivity data in different assay formats?
Methodological Answer:
Discrepancies may arise from assay conditions:
- Buffer composition : Compare activity in Tris (pH 7.4) vs. HEPES (pH 7.2), as ionic strength affects ligand-receptor kinetics .
- Cell membrane models : Use native vesicles vs. artificial membranes to account for lipid raft effects on target accessibility .
- Orthogonal assays : Validate hits using SPR (binding affinity) and functional assays (cAMP or calcium flux) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
